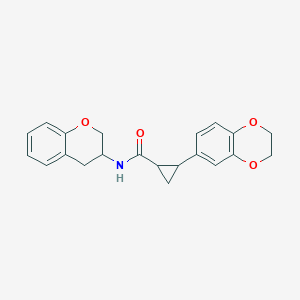
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide is a complex organic compound that features a combination of benzodioxin and chromen structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and chromen intermediates, followed by their coupling through cyclopropanation and subsequent amidation reactions. Common reagents used in these steps include Grignard reagents, cyclopropanation agents like diazomethane, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests possible applications in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could lead to applications in fields such as materials science or nanotechnology.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide might include other benzodioxin or chromen derivatives, as well as compounds with similar structural motifs such as cyclopropane carboxamides.
Uniqueness
The uniqueness of this compound lies in its combination of benzodioxin and chromen structures, which may confer unique chemical reactivity and biological activity. Comparing its properties with those of similar compounds can help highlight its potential advantages and applications.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21(22-15-9-14-3-1-2-4-18(14)26-12-15)17-11-16(17)13-5-6-19-20(10-13)25-8-7-24-19/h1-6,10,15-17H,7-9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOVOYEGCOGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)NC4CC5=CC=CC=C5OC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753721.png)
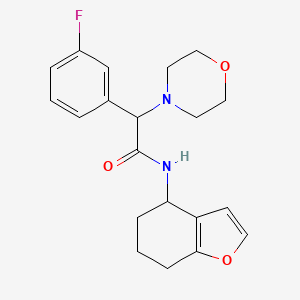
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone](/img/structure/B6753727.png)
![(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753746.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone](/img/structure/B6753754.png)
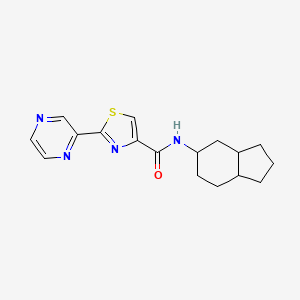
![1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B6753775.png)
![1-[4-(5-Cyclopropyl-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B6753779.png)
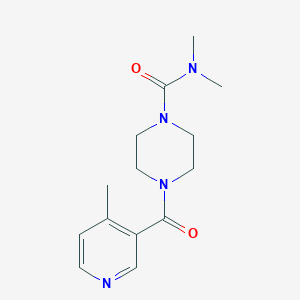
![[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone](/img/structure/B6753786.png)
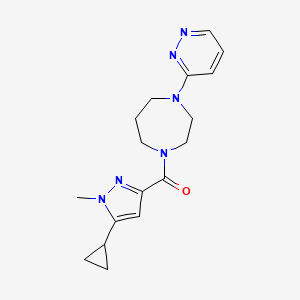
![N-[4-(1,3-thiazol-2-yl)phenyl]piperidine-1-sulfonamide](/img/structure/B6753793.png)
![3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one](/img/structure/B6753803.png)
![[1-(3,4-dihydro-2H-thiochromene-4-carbonyl)piperidin-3-yl]methylurea](/img/structure/B6753806.png)
